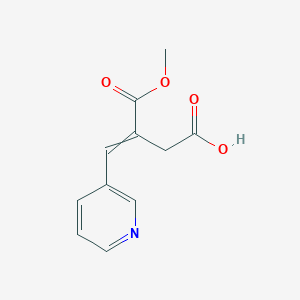
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is a coordination compound with the chemical formula Y(OCC(CH3)3CHCOC(CH3)3)3. It is a white crystalline solid that is used as a precursor for the formation of thin films of yttria by chemical vapor deposition. This compound is notable for its high purity and stability, making it valuable in various scientific and industrial applications .
Preparation Methods
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) can be synthesized through several methods:
Reaction of Yttrium Nitrate Hydrate with 2,2,6,6-Tetramethyl-3,5-heptanedione: This method involves dissolving yttrium nitrate hydrate in methanol and reacting it with 2,2,6,6-tetramethyl-3,5-heptanedione.
Reaction of Yttrium Oxide with Sodium Salt of 2,2,6,6-Tetramethyl-3,5-heptanedione: Yttrium oxide is reacted with the sodium salt of 2,2,6,6-tetramethyl-3,5-heptanedione to form the desired compound.
Reaction of Yttrium Hydroxide with 2,2,6,6-Tetramethyl-3,5-heptanedione in Methanol: This method involves reacting yttrium hydroxide with 2,2,6,6-tetramethyl-3,5-heptanedione in methanol to produce the compound.
Chemical Reactions Analysis
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Reduction reactions can occur in the presence of reducing agents like hydrogen or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other ligands under specific conditions.
Common reagents used in these reactions include oxidizing agents (e.g., oxygen), reducing agents (e.g., hydrogen), and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) involves its ability to form stable complexes with various ligands. This stability is due to the strong coordination bonds between the yttrium ion and the ligands. The compound’s high thermal stability and volatility make it suitable for use in chemical vapor deposition processes, where it decomposes to form thin films of yttria .
Comparison with Similar Compounds
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) can be compared with other similar compounds, such as:
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III): This compound is used as a hydrogenation catalyst and has similar coordination properties.
Europium(III)-tris-(2,2,6,6-tetramethyl-3,5-heptanedionate): This compound is used in luminescent materials and has similar coordination properties.
Zirconium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate): This compound is used in the formation of thin films and has similar thermal stability.
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is unique due to its high thermal stability, purity, and suitability for chemical vapor deposition processes, making it valuable in various advanced material applications .
Properties
Molecular Formula |
C33H60O6Y |
|---|---|
Molecular Weight |
641.7 g/mol |
IUPAC Name |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;yttrium |
InChI |
InChI=1S/3C11H20O2.Y/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3; |
InChI Key |
IAYLRLKRHZVTOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Y] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-[(3-chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl]-5-(4-methyl-1-piperazinyl)-2-pentynamide](/img/structure/B14787452.png)



![Benzyl 3-[4-(1-acetamidoethyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14787477.png)

![4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide](/img/structure/B14787480.png)
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14787489.png)
![6,8-Dibromo-2-chloroimidazo[1,2-a]pyridine](/img/structure/B14787494.png)



